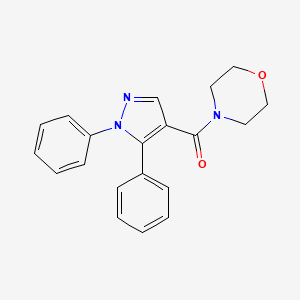

(1,5-diphenyl-1H-pyrazol-4-yl)(morpholino)methanone

Description

Properties

IUPAC Name |

(1,5-diphenylpyrazol-4-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-20(22-11-13-25-14-12-22)18-15-21-23(17-9-5-2-6-10-17)19(18)16-7-3-1-4-8-16/h1-10,15H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGJPVBNDIVQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-diphenyl-1H-pyrazol-4-yl)(morpholino)methanone typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones, such as acetylacetone, in the presence of an acid catalyst.

Substitution with Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions, where phenyl halides react with the pyrazole ring in the presence of a base.

Attachment of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the methanone moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can replace the phenyl or morpholino groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Phenyl halides, morpholine, and suitable bases or acids as catalysts.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Activities

The pharmacological activities of (1,5-diphenyl-1H-pyrazol-4-yl)(morpholino)methanone are primarily associated with its derivatives, which have been extensively studied. Key areas of application include:

Antimicrobial Activity

Several studies have demonstrated that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown efficacy against various strains of bacteria including Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida species. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0025 to 12.5 µg/mL against pathogenic microorganisms .

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For example, certain derivatives have shown IC50 values in the low micromolar range against lung cancer cell lines like A549 and NCI-H1299, highlighting their potential as anticancer agents . The mechanism often involves the inhibition of tubulin assembly and modulation of key signaling pathways involved in cancer progression.

Anti-inflammatory Properties

Pyrazole compounds are also noted for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of (1,5-diphenyl-1H-pyrazol-4-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to interact with the active sites of certain enzymes, inhibiting their activity and thereby exerting its biological effects . The compound’s structure allows it to fit into the binding pockets of these targets, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of (1,5-diphenyl-1H-pyrazol-4-yl)(morpholino)methanone, we analyze structurally related pyrazole derivatives documented in the literature.

Substituted Pyrazole Derivatives with Aromatic Groups

- Compound A: 4-{[(1E)-1-(2-Hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one Key Features: A Schiff base derivative with a hydroxyl-methoxybenzylidene substituent. Comparison: Unlike the target compound, Compound A lacks the morpholino methanone group, which reduces its solubility in nonpolar solvents.

- Compound B: (E)-4-[4-(2,4-Dichlorobenzyloxy)benzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Key Features: Contains a dichlorobenzyloxy substituent, introducing halogen-based hydrophobicity and steric bulk. This compound exhibits enhanced stability in acidic conditions compared to non-halogenated analogs . Comparison: The target compound’s morpholino group offers better aqueous solubility than Compound B’s halogenated aromatic system.

Pyrazole Derivatives with Amino-Ketone Functionality

- Compound C: (2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one Key Features: Features a fluorinated anilino group conjugated to an enone system. The fluorine atom enhances electronegativity and metabolic stability . Comparison: The morpholino group in the target compound provides a more flexible and polarizable structure compared to Compound C’s rigid enone-anilino system.

Structural and Functional Data Table

Research Findings and Implications

- This contrasts with halogenated analogs (e.g., Compound B), where electron-withdrawing effects dominate .

- Thermal Stability: Pyrazole derivatives with morpholino substituents exhibit higher thermal stability compared to hydroxy- or amino-substituted analogs, as seen in differential scanning calorimetry (DSC) studies of related compounds .

Biological Activity

(1,5-diphenyl-1H-pyrazol-4-yl)(morpholino)methanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrazole ring with phenyl substitutions at positions 1 and 5, alongside a morpholino group attached to the methanone moiety. Its structure is illustrated below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 333.38 g/mol |

| Boiling Point | 561.9 ± 50.0 °C (Predicted) |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) |

| pKa | -1.63 ± 0.10 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it can inhibit the activity of certain enzymes, thereby exerting its pharmacological effects.

Key Mechanisms

- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. Inhibition of MAGL can enhance the levels of endocannabinoids, which may have therapeutic implications in pain management and neuroprotection .

- Binding Interactions : Molecular docking studies reveal that the compound forms hydrogen bonds with amino acid residues in the active site of MAGL, enhancing its binding affinity .

Antitumor Activity

Studies have indicated that derivatives of diphenylpyrazole exhibit significant antitumor properties. For instance, certain compounds within this class have demonstrated cytotoxic effects against various cancer cell lines.

| Compound Structure | IC50 (µM) |

|---|---|

| (5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | 6.8 ± 0.4 |

| CAY10499 (Reference Compound) | 0.14 ± 0.02 |

The above table summarizes the inhibitory activities of selected diphenylpyrazole derivatives against MAGL, showcasing their potential as therapeutic agents in oncology .

Anticonvulsant Activity

In addition to anticancer properties, some pyrazole derivatives have been evaluated for their anticonvulsant effects. The structure–activity relationship (SAR) analysis suggests that specific substituents on the pyrazole ring are crucial for enhancing anticonvulsant efficacy .

Study on MAGL Inhibition

A significant study focused on the synthesis and evaluation of various diphenylpyrazole derivatives revealed that modifications to the core structure could lead to enhanced MAGL inhibition. The study highlighted that compounds with specific functional groups exhibited lower IC50 values, indicating stronger inhibitory effects .

Pharmacokinetic Properties

Investigations into the pharmacokinetics of related pyrazole compounds suggest favorable absorption and distribution characteristics, which are essential for their development as therapeutic agents . The incorporation of polar functional groups appears to improve solubility and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (1,5-diphenyl-1H-pyrazol-4-yl)(morpholino)methanone?

- Methodological Answer : The compound can be synthesized via acylation of pyrazole intermediates. For example, reacting 1,5-diphenyl-1H-pyrazole-4-carbonyl chloride with morpholine in anhydrous toluene under reflux, followed by purification using silica gel column chromatography (hexane/EtOAc gradients) . Key steps include controlling stoichiometry (1:1 molar ratio for acyl chloride and morpholine) and monitoring reaction progress via TLC.

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of morpholino protons (δ ~3.5 ppm, broad multiplet) and pyrazole ring protons (δ ~7.0–8.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : Resolve solid-state conformation; SHELX software is widely used for refinement .

Q. How can purity and stability be assessed post-synthesis?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water mobile phase to quantify purity (>95% recommended for biological assays) .

- Stability Tests : Store under inert atmosphere at –20°C; monitor degradation via NMR or LC-MS over 1–3 months .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Screening : Compare polar aprotic (e.g., DMF) vs. non-polar (toluene) solvents; toluene often enhances acylation efficiency .

- Catalyst Use : Explore DMAP (4-dimethylaminopyridine) to accelerate morpholine coupling .

- Temperature Control : Reflux at 110°C for 8–12 hours optimizes completion .

Q. How to address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer screening) and positive controls (e.g., doxorubicin) .

- Purity Verification : Re-test compounds with conflicting results via HPLC; impurities >5% may skew bioactivity .

- Dose-Response Curves : Establish IC50 values under uniform conditions (e.g., 48-hour incubation) .

Q. What computational strategies predict target interactions for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PyMOL to model binding to enzymes (e.g., kinases) based on pyrazole-morpholino scaffold interactions .

- QSAR Modeling : Train models using analogs (e.g., nitro or methyl substituents) to correlate substituent effects with activity .

Q. How to determine the role of substituents (e.g., phenyl, morpholino) on bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing morpholino with piperidine) .

- Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure affinity for target proteins .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic data on pyrazole ring conformation?

- Methodological Answer :

- Re-refinement : Re-analyze diffraction data using SHELXL with updated parameters (e.g., hydrogen atom placement) .

- Comparative Studies : Overlay structures with similar compounds (e.g., (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone) to identify torsional angle discrepancies .

Experimental Design Considerations

Q. What controls are essential for biological activity assays?

- Methodological Answer :

- Negative Controls : Use untreated cells and solvent-only (e.g., DMSO) samples .

- Positive Controls : Include established inhibitors (e.g., staurosporine for kinase assays) .

- Replicates : Perform triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.